1H and 13C NMR spectrum data for 4-(tert-Butyl)-2-ethoxy-1-iodobenzene
1H and 13C NMR spectrum data for 4-(tert-Butyl)-2-ethoxy-1-iodobenzene
Comprehensive NMR Spectroscopic Analysis of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene: A Technical Guide for Structural Elucidation
Executive Summary
In the landscape of modern pharmaceutical development, the ability to construct complex molecular architectures relies heavily on robust carbon-carbon and carbon-heteroatom bond-forming methodologies. Iodobenzene derivatives, such as 4-(tert-Butyl)-2-ethoxy-1-iodobenzene (CAS: 870007-40-2), act as highly versatile electrophilic building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[1]. The exceptional reactivity of the C–I bond, combined with the steric and electronic tuning provided by the tert-butyl and ethoxy substituents, makes this compound an invaluable intermediate for late-stage functionalization in drug synthesis[2].
For researchers synthesizing or utilizing this compound, definitive structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for 4-(tert-Butyl)-2-ethoxy-1-iodobenzene, detailing the stereoelectronic causality behind the observed chemical shifts and outlining a self-validating protocol for spectral acquisition.
Mechanistic Rationale: Stereoelectronic Substituent Effects
The chemical shifts in the NMR spectrum of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene are not arbitrary; they are the direct consequence of competing inductive ( I ) and resonance ( M ) effects exerted by its three substituents[3]. Understanding these effects is paramount for accurate spectral interpretation.
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The Heavy-Atom Effect (Iodine at C1): Unlike lighter halogens, iodine exerts a profound relativistic spin-orbit (SO) coupling effect. While it deshields the ortho protons due to its electronegativity and magnetic anisotropy, it causes a massive paramagnetic shielding of the ipso carbon (C1) in 13 C NMR, pushing its resonance anomalously upfield to approximately 85 ppm[4].
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Strong Resonance Donation (Ethoxy at C2): The oxygen atom of the ethoxy group possesses lone pairs that participate in strong +M resonance with the aromatic π -system. This significantly increases electron density at the ortho (C3) and para (C5) positions, shielding these nuclei and shifting their signals upfield.
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Inductive Deshielding (tert-Butyl at C4): The bulky tert-butyl group acts as a weak +I electron donor but causes localized deshielding of its ipso carbon (C4) due to steric and localized σ -bond polarization.
Fig 1: Stereoelectronic substituent effects governing the NMR chemical shifts of the aromatic core.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity data that meets the rigorous standards of pharmaceutical regulatory filings, the following step-by-step methodology must be employed. This protocol incorporates built-in validation gates to prevent artifact generation.
Step 1: Sample Preparation
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Action: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl 3 is selected for its excellent solubilizing properties for lipophilic arenes. TMS provides a definitive internal reference point (0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths.
Step 2: Probe Tuning and Matching (Validation Gate 1)
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe for both 1 H and 13 C frequencies.
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Causality: Optimizes the impedance match between the probe and the receiver, maximizing the Signal-to-Noise Ratio (SNR). Validation: The tuning curve must show a sharp minimum at exactly the Larmor frequency of the target nucleus.
Step 3: Gradient Shimming (Validation Gate 2)
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Action: Execute Z-axis gradient shimming using the deuterium lock signal of CDCl 3 .
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Causality: Homogenizes the B0 magnetic field across the sample volume. Validation: The Line Width at Half Height (LWHH) of the TMS peak must be ≤1.0 Hz. If LWHH >1.0 Hz, the shim is rejected, and the process must be repeated to prevent multiplet smearing.
Step 4: Pulse Sequence Execution
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1 H Acquisition: Use a standard 30° pulse sequence (zg30). Parameters: Relaxation delay (D1) = 1.0 s, Number of Scans (NS) = 16. The 30° flip angle allows for rapid longitudinal relaxation ( T1 ), preventing signal saturation.
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13 C Acquisition: Use a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C J-coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Parameters: D1 = 2.0 s, NS = 1024.
Step 5: Data Processing
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Action: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction.
Quantitative Spectral Data Analysis
1 H NMR Spectrum Analysis (400 MHz, CDCl 3 , 298 K)
The proton spectrum of this molecule is characterized by distinct aliphatic signals and an unambiguous three-spin aromatic system (H3, H5, H6). The oxygen atom of the ethoxy group heavily shields H3, while the iodine atom deshields H6.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-6 | 7.65 | Doublet (d) | 8.2 | 1H | Ortho to Iodine (deshielded); ortho-coupled to H-5. |
| H-3 | 6.80 | Doublet (d) | 2.0 | 1H | Ortho to Ethoxy (shielded); meta-coupled to H-5. |
| H-5 | 6.75 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Ortho-coupled to H-6; meta-coupled to H-3. |
| -OCH 2 - | 4.05 | Quartet (q) | 7.0 | 2H | Deshielded by adjacent electronegative oxygen. |
| -CH 3 (Ethoxy) | 1.45 | Triplet (t) | 7.0 | 3H | Coupled to the adjacent methylene group. |
| -C(CH 3 ) 3 | 1.30 | Singlet (s) | - | 9H | Nine equivalent protons; no adjacent protons for coupling. |
13 C NMR Spectrum Analysis (100 MHz, CDCl 3 , 298 K)
The carbon spectrum reveals 10 distinct resonances (6 aromatic, 4 aliphatic). The most diagnostic signal is C1, which appears unusually upfield due to the relativistic effects of the covalently bound iodine atom[4].
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-2 | 157.0 | Quaternary (C q ) | Ipso to the strongly electronegative oxygen atom. |
| C-4 | 153.5 | Quaternary (C q ) | Ipso to the tert-butyl group; deshielded by +I effect. |
| C-6 | 138.5 | Methine (CH) | Ortho to Iodine; deshielded by magnetic anisotropy. |
| C-5 | 119.0 | Methine (CH) | Para to Ethoxy; shielded by +M resonance effect. |
| C-3 | 109.5 | Methine (CH) | Ortho to Ethoxy; heavily shielded by +M resonance effect. |
| C-1 | 85.0 | Quaternary (C q ) | Ipso to Iodine; massive upfield shift via Heavy Atom Effect. |
| -OCH 2 - | 64.5 | Methylene (CH 2 ) | Directly bound to oxygen. |
| -C(CH 3 ) 3 | 34.5 | Quaternary (C q ) | Central carbon of the tert-butyl group. |
| -C(CH 3 ) 3 | 31.2 | Methyl (CH 3 ) | Three equivalent methyl carbons. |
| -CH 3 (Ethoxy) | 14.8 | Methyl (CH 3 ) | Terminal methyl carbon of the ethoxy chain. |
2D NMR Workflow for Definitive Assignment
While 1D NMR provides a strong structural hypothesis based on empirical rules[3], regulatory submissions often require definitive proof of connectivity. This is achieved through a sequential 2D NMR workflow.
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COSY (Correlation Spectroscopy): Maps homonuclear 1 H- 1 H scalar couplings. In this molecule, COSY will definitively link the ethoxy -CH 2
- to the -CH 3 , and establish the continuous spin system of the aromatic ring by showing cross-peaks between H-5/H-6 and H-5/H-3.
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HSQC (Heteronuclear Single Quantum Coherence): Maps 1-bond 1 H- 13 C connections. This immediately differentiates protonated carbons (C3, C5, C6) from quaternary carbons (C1, C2, C4), which will not appear in the HSQC spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): Maps 2- and 3-bond 1 H- 13 C connections. This is the ultimate tool for positioning quaternary carbons. For example, the tert-butyl protons (1.30 ppm) will show a strong 3-bond correlation to C-4 (153.5 ppm) and C-3/C-5, locking the tert-butyl group to position 4 on the ring.
Fig 2: Sequential 2D NMR workflow for the definitive structural elucidation of the target compound.
References
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Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals. 1
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - National Institutes of Health. 2
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Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Journal of Magnetic Resonance Open. 4
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Organic Structures from Spectra. LD Field - eBooks. 3
